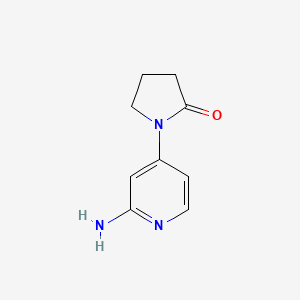
1-(2-Aminopyridin-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminopyridin-4-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with an aminopyridinyl group
Preparation Methods
The synthesis of 1-(2-Aminopyridin-4-yl)pyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of functionalized acyclic substrates. For instance, the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide can yield the desired pyrrolidin-2-one derivatives . Another approach involves the oxidation of pyrrolidine derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Aminopyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminopyridinyl group can undergo substitution reactions with various electrophiles, leading to a wide range of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Aminopyridin-4-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminopyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Aminopyridin-4-yl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique aminopyridinyl substitution in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Similar compounds include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds are used in various fields, including medicinal chemistry and organic synthesis, but each has unique properties that make them suitable for different applications.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-aminopyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H11N3O/c10-8-6-7(3-4-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2,(H2,10,11) |
InChI Key |
NYXATCWENPQELP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


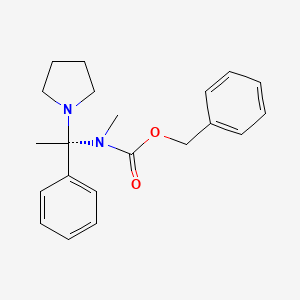
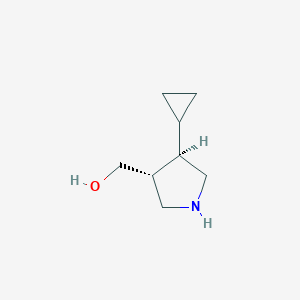
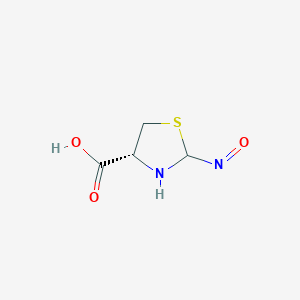
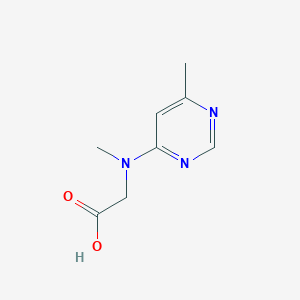
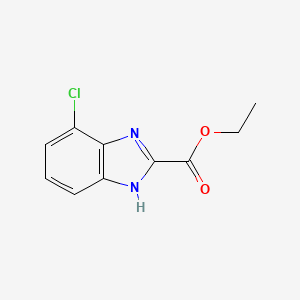
![Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate](/img/structure/B12991220.png)
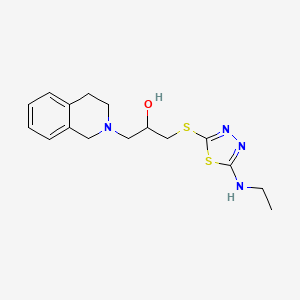
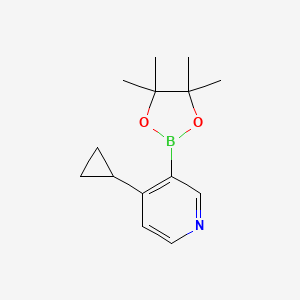
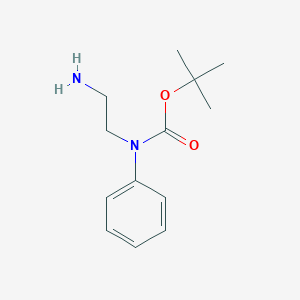
![2'-Ethyl-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]](/img/structure/B12991243.png)
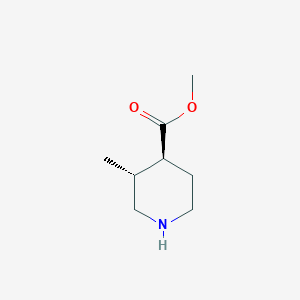
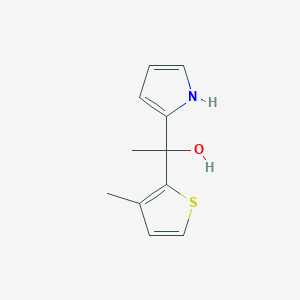
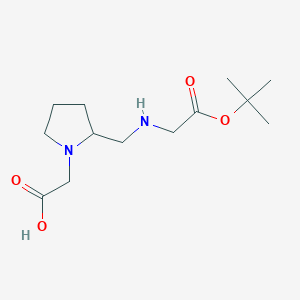
![2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B12991259.png)
